molecular formula C16H20N2O B2387410 N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine CAS No. 415960-38-2

N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine

Cat. No.: B2387410
CAS No.: 415960-38-2
M. Wt: 256.349
InChI Key: BFMNQBWQKKPISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine is an organic compound characterized by the presence of a methoxybenzyl group attached to a dimethylbenzene diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dimethylbenzene-1,3-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)-N-methylamine
  • N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
  • N-(4-Methoxybenzyl) thiosemicarbazone derivatives

Uniqueness

N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

IUPAC Name

1-N-[(4-methoxyphenyl)methyl]-3-N,3-N-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2)15-6-4-5-14(11-15)17-12-13-7-9-16(19-3)10-8-13/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMNQBWQKKPISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.